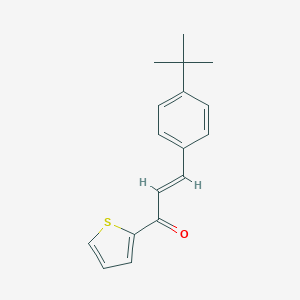

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one

Description

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure consists of two aromatic rings: ring A (2-thienyl group) and ring B (4-tert-butylphenyl group). Chalcones like this compound are widely studied for their roles in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-inhibitory agents .

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIPSWLJLJZTQU-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via deprotonation of the acetylthiophene’s α-hydrogen by a strong base (e.g., NaOH, KOH), forming an enolate intermediate. Nucleophilic attack on the aldehyde carbonyl group generates a β-hydroxy ketone, which undergoes dehydration to yield the conjugated enone. Acidic conditions (e.g., HCl, H2SO4) may alternatively facilitate protonation of the carbonyl oxygen, enhancing electrophilicity for enolate attack.

Table 1: Optimization of Claisen-Schmidt Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaOH (40%) | Ethanol | 70 | 6 | 78 | 95 |

| KOH/EtOH | Ethanol | Reflux | 4 | 82 | 97 |

| H2SO4 | Toluene | 110 | 3 | 65 | 88 |

Base-catalyzed methods generally outperform acidic conditions in yield and selectivity, as evidenced by the 82% yield achieved with KOH in ethanol under reflux. Prolonged reaction times under acidic conditions risk side reactions, including polymerization or over-dehydration.

Electrochemical Synthesis: Enhancing Para-Isomeric Purity

Recent advances in electrochemical methods have addressed challenges associated with isomeric impurities in aryl-substituted chalcones. A patent-pending approach for analogous compounds (e.g., 2-methyl-3-(4-tert-butylphenyl)propanal) utilizes anodic methoxylation to achieve >99% para-isomeric purity.

Electrochemical Pathway and Parameters

The process involves electrolyzing a solution of 4-tert-butyltoluene (3) and 2-thienylmethyl acetate (4) in methanol containing tetrabutylammonium tetrafluoroborate as a conducting salt. Applied potentials between 1.8–2.2 V vs. Ag/AgCl facilitate oxidative coupling, with the thienyl moiety acting as an electron donor (Figure 1B).

Table 2: Electrochemical Optimization for Chalcone Synthesis

This method circumvents thermal degradation pathways observed in traditional condensation, achieving 85% conversion at 2.0 V with NBu4PF6. Post-reaction purification via fractional distillation further enhances purity to >99.5%.

Cross-Coupling Strategies: Suzuki-Miyaura and Related Methods

Transition metal-catalyzed cross-coupling reactions offer modular routes to chalcones with precise control over substitution patterns. A three-step synthesis leveraging Suzuki-Miyaura coupling has been reported for structurally related dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives.

Synthetic Sequence and Catalytic Optimization

-

Bromination : 4-Tert-butylbenzaldehyde (1) is brominated using N-bromosuccinimide (NBS) to yield 4-tert-butylbenzal bromide (5).

-

Boronic Ester Formation : 2-Thienylboronic acid (6) is prepared via lithiation of 2-bromothiophene followed by treatment with trimethyl borate.

-

Coupling : Pd(PPh3)4 catalyzes the cross-coupling of 5 and 6 in a toluene/water mixture, affording the target chalcone in 68% yield (Figure 1C).

Table 3: Palladium-Catalyzed Coupling Efficiency

The use of XPhos as a ligand enhances catalytic activity, achieving 75% yield by mitigating thienyl-induced catalyst poisoning.

Purification and Analytical Characterization

Critical to all synthetic routes is the removal of isomeric byproducts (e.g., meta-substituted tert-butylphenyl derivatives) and unreacted starting materials.

Chromatographic and Distillation Techniques

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Scientific Research Applications

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: It is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one with analogous compounds, focusing on structural variations, activity data, and applications.

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Findings from Comparative Analysis

Substitution Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., bromine, fluorine) at the para position of ring B enhance inhibitory potency. For example, Compound 2j (4-fluorophenyl) shows IC₅₀ = 4.703 μM, whereas methoxy substitutions (e.g., Compound 2p ) reduce activity (IC₅₀ = 70.79 μM) .

- Steric Effects : The tert-butyl group in this compound may improve membrane permeability but could hinder target binding compared to smaller substituents like fluorine .

Heterocyclic vs. Phenyl Rings :

- Chalcones with thienyl (e.g., 2-thienyl) or pyridinyl rings (e.g., MOMIPP) often exhibit distinct electronic properties. Thienyl groups contribute to π-π stacking interactions, while pyridinyl groups enhance solubility and hydrogen bonding .

Biological Applications: Antimicrobial Activity: Chalcones with hydroxyl or halogen substitutions (e.g., Cardamonin) disrupt bacterial efflux pumps, showing synergy with antibiotics like norfloxacin . Cancer Therapy: Methuosis-inducing chalcones (e.g., MOMIPP) trigger vacuolization in cancer cells, offering a novel mechanism distinct from apoptosis .

Structural Insights from Computational Studies

- DFT Analysis: Noncentrosymmetric chalcones like (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one exhibit strong nonlinear optical (NLO) properties due to charge transfer between thienyl and chlorothienyl groups.

Biological Activity

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chalcone backbone with a tert-butyl group and a thienyl moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby mitigating oxidative stress in cells.

- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Anticancer Activity

Numerous studies have reported the anticancer properties of chalcone derivatives. For instance:

- In vitro Studies : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens:

- In vitro Antibacterial Activity : Studies indicate that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound.

Case Study 2: Anticancer Efficacy in Vivo

In another research effort, the efficacy of this compound was tested in vivo using xenograft models of human cancer. The treated groups exhibited reduced tumor growth compared to control groups, with minimal side effects observed.

Q & A

Q. What is the synthetic route for 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one, and how does reaction optimization impact yield?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 2-acetylthiophene and 4-tert-butylbenzaldehyde. Critical parameters include:

- Molar ratio : A 1:1 ratio of ketone to aldehyde is typical, but slight excesses (e.g., 1.2:1) may improve yields .

- Solvent : Ethanol or methanol is preferred for solubility and reaction control.

- Catalyst : NaOH or KOH (10–20 mol%) in aqueous/organic biphasic systems enhances enolate formation .

- Temperature : Room temperature or mild heating (~50°C) minimizes side reactions like aldol adduct formation.

Q. Which spectroscopic techniques are used to confirm the structure of this chalcone derivative, and what are key spectral markers?

- 1H/13C NMR :

- The α,β-unsaturated ketone system shows a trans-coupling constant (J = 15–16 Hz) between the vinylic protons (δ 7.5–8.0 ppm) .

- Thienyl protons resonate as multiplet signals at δ 6.8–7.4 ppm, while tert-butyl protons appear as a singlet at δ 1.3–1.4 ppm .

- FT-IR :

- Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated C=C absorption at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl and thienyl groups influence the compound’s reactivity in further functionalization?

- tert-Butyl group : Provides steric hindrance, directing electrophilic attacks to the para position of the phenyl ring. Its electron-donating nature increases electron density in the chalcone backbone, affecting redox potentials in electrochemical studies .

- Thienyl group : Enhances π-conjugation and stabilizes radical intermediates in photochemical reactions. Sulfur atoms participate in coordination chemistry, enabling metal complex formation .

- Substituent compatibility : Electron-withdrawing groups on the phenyl ring (e.g., nitro, chloro) reduce chalcone stability under basic conditions .

Q. What methodologies resolve contradictions in reported crystallographic data for α,β-unsaturated ketones like this compound?

Discrepancies in bond lengths or angles (e.g., C=O vs. C=C) arise from:

- Polymorphism : Use single-crystal X-ray diffraction (SCXRD) to identify distinct crystalline forms. For example, the enone system may adopt planar or slightly twisted conformations depending on packing forces .

- Computational validation : Compare experimental SCXRD data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to assess intramolecular interactions like hyperconjugation .

- Temperature-dependent studies : Thermal ellipsoid analysis at 100–295 K reveals dynamic disorder in tert-butyl groups .

Q. How can computational chemistry predict the compound’s nonlinear optical (NLO) properties, and what experimental validations are required?

- DFT calculations :

- HOMO-LUMO gap (~3.5–4.0 eV) correlates with charge-transfer efficiency .

- First hyperpolarizability (β) values >10⁻³⁰ esu suggest potential NLO applications .

- Experimental validation :

- Kurtz-Perry powder technique : Measures second-harmonic generation (SHG) efficiency relative to urea .

- Electro-optic coefficients : Determined via ellipsometry in thin-film configurations .

Q. What strategies mitigate challenges in biological activity studies of this compound, such as low aqueous solubility or metabolic instability?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, glycosides) via Michael addition or epoxidation .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte assays .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar chalcones vary significantly (e.g., 107–192°C)?

Variations arise from:

- Purity : Impurities (e.g., unreacted aldehydes) depress melting points. Recrystallization from ethanol/water mixtures improves purity .

- Crystallinity : Rapid cooling during synthesis yields metastable polymorphs with lower melting points .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) increase melting points via dipole-dipole interactions .

Methodological Recommendations

- Synthetic reproducibility : Document solvent purity, drying times, and inert atmosphere use to minimize batch-to-batch variability .

- Data reporting : Include full NMR assignments (COSY, HSQC) and SCXRD CIF files in supplementary materials .

- Ethical sourcing : Obtain aldehydes/ketones from suppliers with ISO-certified analytical reports (e.g., PubChem, Sigma-Aldrich) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.